4'-Bromo-2-(4-fluorophenyl)acetophenone
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Overview
Description
4’-Bromo-2-(4-fluorophenyl)acetophenone is an organic compound with the molecular formula C14H10BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4’ position and a fluorine atom at the 4 position. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2-(4-fluorophenyl)acetophenone typically involves the bromination of 4-fluoroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture for a specific duration to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2-(4-fluorophenyl)acetophenone follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2-(4-fluorophenyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted acetophenone derivatives.
Reduction: Formation of 4’-Bromo-2-(4-fluorophenyl)ethanol.
Oxidation: Formation of 4’-Bromo-2-(4-fluorophenyl)benzoic acid.
Scientific Research Applications
4’-Bromo-2-(4-fluorophenyl)acetophenone is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Bromo-2-(4-fluorophenyl)acetophenone involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as carbonic anhydrase II, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-fluoroacetophenone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-2’,4’-difluoroacetophenone
Uniqueness
4’-Bromo-2-(4-fluorophenyl)acetophenone is unique due to the presence of both bromine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-5-3-11(4-6-12)14(17)9-10-1-7-13(16)8-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOHVUUDBKYMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558095 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107028-32-0 |
Source
|
Record name | 1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40558095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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